3-chloro-4-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine
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Overview
Description
3-chloro-4-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and a methoxy group linked to a piperidine ring, which is further substituted with a 5-methylthiophene-2-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the piperidine intermediate: This step involves the reaction of 5-methylthiophene-2-carbonyl chloride with piperidine under basic conditions to form the corresponding piperidine derivative.
Methoxylation: The piperidine derivative is then reacted with 4-chloro-3-hydroxypyridine in the presence of a suitable base to introduce the methoxy group.
Final coupling: The final step involves coupling the methoxylated piperidine derivative with 3-chloropyridine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.
Oxidation and reduction: The compound can be oxidized or reduced to modify the functional groups present.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce more complex biaryl compounds.
Scientific Research Applications
3-chloro-4-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Materials science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological studies: It can serve as a probe or ligand in biochemical assays to study receptor-ligand interactions and enzyme activities.
Mechanism of Action
The mechanism of action of 3-chloro-4-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The pathways involved can include signal transduction cascades, enzyme inhibition, or receptor activation, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-{[1-(2-thienylcarbonyl)piperidin-4-yl]methoxy}pyridine
- 3-chloro-4-{[1-(5-methylfuran-2-carbonyl)piperidin-4-yl]methoxy}pyridine
- 3-chloro-4-{[1-(benzoyl)piperidin-4-yl]methoxy}pyridine
Uniqueness
3-chloro-4-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine is unique due to the presence of the 5-methylthiophene-2-carbonyl group, which can impart distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c1-12-2-3-16(23-12)17(21)20-8-5-13(6-9-20)11-22-15-4-7-19-10-14(15)18/h2-4,7,10,13H,5-6,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIRQLUBPDZYHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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